Cas no 2766-43-0 (Boc-Ser-OMe)
Boc-Ser-OMe Chemical and Physical Properties
Names and Identifiers
-
- boc-L-serine methyl ester
- N-(tert-Butoxycarbonyl)-L-serine methyl ester
- Boc-Ser-OMe
- Butoxycarbonylserinemethylester
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Boc-DL-Ser-OMe
- H-Glu-pNA
- methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- N-(Boc)-L-serine methylester
- N-Boc-L-serine methyl ester
- N-tert-Butoxycarbonyl-L-serine Methyl Ester
- Tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate
- (N-tertbutoxycarbonyl)serine methyl ester
- (S)-Boc-serine methyl ester
- methyl N-t-butoxycarbonyl-D,L-serinate
- N-(t-butoxycarbonyl)-L-serine methyl ester
- N-(tert-Butoxycarbonyl)-L-serine methyl ester,Boc-L-serine methyl ester
- N-Boc-(S)-serine methyl ester
- N-t-butoxycarbonyl-D,L-serine methyl ester
- CS-W009216
- Q-101718
- (5)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- N-tert-butoxycarbonyl-serine methyl ester
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
- Boc-Ser-OMe, 95%
- AC-24069
- Boc-L-Ser-OMe
- N-(tert-butoxycarbonyl)-L-serine methylester
- BP-12291
- methyl (tert-butoxycarbonyl)-L-serinate
- N-Boc-serine methyl ester
- J-300234
- Boc-serine methyl ester
- 2766-43-0
- (S)-methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate
- B2073
- SCHEMBL313780
- EN300-106110
- Methyl (3-hydroxy)-2-(S)-(t-butoxycarbonylamino)propionate
- methyl N-(tert-butoxycarbonyl)-L-serinate
- DS-13952
- methyl N-(tert-butoxycarbonyl)serinate
- AKOS015924245
- Boc-Ser-OMe; Boc-L-serine methyl ester
- SANNKFASHWONFD-LURJTMIESA-N
- HY-32688
- M03321
- L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- CHEMBL1222065
- Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- MFCD00191869
- DTXSID30427089
- N-Boc serine methyl ester
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-HYDROXYPROPANOATE
- 7UGR7X7P8G
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- FB32136
- N-(Butoxycarbonyl)-L-serine methyl ester
- N-(tert-Butoxycarbonyl)serine methyl ester
- Methyl (S)-2-(tert-butoxycarbonylamino)-3-hydroxypropionate
- 690-499-7
- N-tert-Butoxycarbonyl-L-Serine-OMe
- N-tert-Butyloxycarbonyl-L-serine methyl ester
-
- MDL: MFCD00191869
- Inchi: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
- InChI Key: SANNKFASHWONFD-LURJTMIESA-N
- SMILES: O(C(N[C@H](C(=O)OC)CO)=O)C(C)(C)C
- BRN: 3545389
Computed Properties
- Exact Mass: 219.11100
- Monoisotopic Mass: 219.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.2
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- Color/Form: Pale yellow liquid
- Density: 1.082 g/mL at 25 °C(lit.)
- Boiling Point: 354.3℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.452(lit.)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 84.86000
- LogP: 0.43590
- Solubility: Not available
- Specific Rotation: -18 º (c=5 in methanol)
- Optical Activity: [α]20/D −18°, c = 5 in methanol
Boc-Ser-OMe Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S23-S24/25
- Storage Condition:Store at room temperature
- Safety Term:S23;S24/25
Boc-Ser-OMe Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Ser-OMe Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B116726-100g |
Boc-Ser-OMe |
2766-43-0 | 95% | 100g |
¥285.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B116726-1g |
Boc-Ser-OMe |
2766-43-0 | 95% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B116726-25g |
Boc-Ser-OMe |
2766-43-0 | 95% | 25g |
¥79.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B116726-5g |
Boc-Ser-OMe |
2766-43-0 | 95% | 5g |
¥30.90 | 2023-09-04 | |
| Fluorochem | M03321-25g |
Boc-Ser-OMe |
2766-43-0 | 95% | 25g |
£53.00 | 2022-02-28 | |
| Fluorochem | M03321-100g |
Boc-Ser-OMe |
2766-43-0 | 95% | 100g |
£200.00 | 2022-02-28 | |
| Chemenu | CM101958-100g |
Boc-L-Ser-OMe |
2766-43-0 | 97% | 100g |
$102 | 2021-06-09 | |
| Chemenu | CM101958-500g |
Boc-L-Ser-OMe |
2766-43-0 | 97% | 500g |
$374 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011482-5g |
Boc-Ser-OMe |
2766-43-0 | 95% | 5g |
¥29 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011482-250g |
Boc-Ser-OMe |
2766-43-0 | 95% | 250g |
¥694 | 2024-05-24 |
Boc-Ser-OMe Suppliers
Boc-Ser-OMe Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Boc-Ser-OMe
Introduction to Boc-Ser-OMe (CAS No 2766-43-0) in Modern Chemical Biology and Medicinal Chemistry
The compound Boc-Ser-OMe, with the chemical name N-Boc-O-methylserine, is a crucial intermediate in the synthesis of peptides and peptidomimetics. Its Chemical Abstracts Service (CAS) number is 2766-43-0, which uniquely identifies it in scientific literature and industrial applications. This compound is particularly significant in the field of chemical biology and medicinal chemistry due to its role in constructing complex biomolecules that mimic natural sequences, thereby facilitating the development of novel therapeutic agents.
Boc-Ser-OMe is an N-boc protected derivative of serine, where the amino group is tert-butoxycarbonylated and the hydroxyl group is methylated. This protection strategy ensures that the serine residue can be incorporated into peptide chains without interfering with other functional groups during synthesis. The N-Boc group, a stable protecting group, prevents unwanted reactions at the amino terminus, while the O-methyl group enhances solubility and stability in various organic solvents, making it an ideal candidate for solid-phase peptide synthesis (SPPS).
In recent years, the demand for high-quality peptide-based drugs has surged due to their targeted specificity and reduced immunogenicity compared to small-molecule drugs. The use of protected amino acids like Boc-Ser-OMe has become indispensable in this context. For instance, researchers have leveraged this compound to develop peptide inhibitors for various biological targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. The versatility of Boc-Ser-OMe lies in its ability to be incorporated into both linear and cyclic peptides, providing chemists with a flexible tool for molecular design.
One of the most compelling applications of Boc-Ser-OMe is in the synthesis of peptidomimetics, which are designed to mimic the bioactivity of natural peptides but with improved pharmacokinetic properties. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that incorporating Boc-Ser-OMe into a cyclic peptide scaffold significantly enhanced its binding affinity to a target protein. This was achieved by optimizing the stereochemistry and protecting group patterns, which allowed for precise control over the peptide's three-dimensional structure.
The role of Boc-Ser-OMe extends beyond academic research; it is also widely used in industrial settings for large-scale peptide production. Pharmaceutical companies rely on high-purity protected amino acids like this one to ensure consistency and reproducibility in drug manufacturing. The ability to scale up synthesis while maintaining quality control is critical for regulatory approval and commercialization. Advances in synthetic methodologies have further streamlined the production process, making compounds like Boc-Ser-OMe more accessible than ever before.
Another area where Boc-Ser-OMe has shown promise is in the development of biologics that require post-translational modifications. Serine residues are frequently modified post-synthetically to introduce functionalities such as phosphorylation or glycosylation, which are essential for protein function. The use of protected serine derivatives ensures that these modifications can be introduced at specific positions without affecting other parts of the molecule. This level of precision is particularly important for biologics designed to interact with complex biological systems.
The impact of Boc-Ser-OMe on drug discovery is also evident in its application as a building block for more complex molecules. For instance, researchers have used this compound to construct protease inhibitors that target viral enzymes responsible for pathogenesis. By carefully designing the peptide sequence and incorporating Boc-Ser-OMe at strategic positions, scientists have been able to develop inhibitors with high specificity and potency. These findings highlight the importance of well-characterized protected amino acids in medicinal chemistry.
Looking ahead, the future prospects for Boc-Ser-OMe are promising as new synthetic techniques continue to emerge. Techniques such as flow chemistry and continuous manufacturing are expected to further enhance the efficiency of peptide synthesis, making compounds like this one even more valuable. Additionally, advancements in computational chemistry are enabling researchers to predictably design peptides with desired properties before experimental synthesis begins. This interdisciplinary approach promises to accelerate drug discovery pipelines significantly.
In conclusion, Boc-Ser-OMe (CAS No 2766-43-0) is a cornerstone compound in modern chemical biology and medicinal chemistry. Its unique properties make it an indispensable tool for constructing complex biomolecules with therapeutic potential. As research continues to uncover new applications for this compound, its importance is only set to grow. The ongoing development of innovative synthetic methods ensures that Boc-Ser-OMe will remain at the forefront of peptide-based drug discovery for years to come.
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